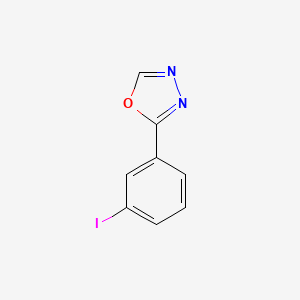

2-(3-Iodophenyl)-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIKQNPTFUIMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739046 | |

| Record name | 2-(3-Iodophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31822-06-7 | |

| Record name | 2-(3-Iodophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Iodophenyl 1,3,4 Oxadiazole and Its Analogues

Conventional Synthetic Routes to 1,3,4-Oxadiazoles

Conventional methods for the synthesis of 1,3,4-oxadiazoles are well-established and typically involve the cyclization of linear precursors. These routes are foundational in organic synthesis and have been widely employed for the preparation of a diverse range of oxadiazole derivatives.

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. lew.ronih.gov This reaction involves the removal of a water molecule from the diacylhydrazine precursor, leading to the formation of the stable oxadiazole ring. A variety of dehydrating agents can be employed to facilitate this transformation, each with its own set of reaction conditions and efficiencies. organic-chemistry.org Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. organic-chemistry.orgnih.gov The choice of the dehydrating agent can be critical and often depends on the nature of the substituents on the diacylhydrazine. For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives has been successfully achieved by reacting substituted aromatic acid hydrazides with β-benzoyl propionic acid in the presence of phosphorus oxychloride as the cyclodehydrating agent. organic-chemistry.org

The general mechanism involves the activation of one of the carbonyl groups by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other amide oxygen, leading to a cyclic intermediate that subsequently eliminates water to form the aromatic 1,3,4-oxadiazole (B1194373) ring. While effective, these methods can sometimes require harsh conditions and the use of corrosive reagents. lew.ro

The cyclization of various hydrazide derivatives is a versatile and widely used approach for constructing the 1,3,4-oxadiazole core. rsc.org This can be achieved through several pathways, most notably the oxidative cyclization of N-acylhydrazones. N-acylhydrazones are typically prepared by the condensation of an acid hydrazide with an aldehyde. nih.govnih.gov A range of oxidizing agents can then be used to effect the cyclization, including iodine in the presence of a base, lead tetraacetate, and potassium permanganate. nih.gov

For example, 2,5-diaryl-1,3,4-oxadiazoles can be synthesized from N-acylhydrazones, which are formed by the condensation of aldehydes and hydrazides. The subsequent oxidative cyclization can be carried out using hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene, which acts as a mild and convenient reagent. lew.ro Another approach involves the direct reaction of acid hydrazides with orthoesters or carbon disulfide in a basic medium. rasayanjournal.co.innih.gov The reaction with carbon disulfide, for instance, leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.gov

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides has been developed that avoids a 1,2-diacyl hydrazide intermediate. rsc.orglatticescipub.com This method involves the coupling of α-bromo nitroalkanes with acyl hydrazides to directly yield the 2,5-disubstituted oxadiazole under non-dehydrative conditions. rsc.orglatticescipub.com

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates, offering advantages in terms of time, resources, and yield.

One such approach involves the reaction of N-acyl-aldehyde hydrazones with chloramine-T to produce 2,5-disubstituted 1,3,4-oxadiazoles in very good yields. tandfonline.com Another efficient one-pot method for synthesizing unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles utilizes trichloroisocyanuric acid (TCCA) at ambient temperatures. rasayanjournal.co.in Furthermore, a copper-catalyzed one-pot synthesis from arylacetic acids and hydrazides via dual oxidation under an oxygen atmosphere has been reported. lew.ro

A notable one-pot synthesis involves the reaction of substituted dithioesters with various aromatic benzohydrazides in the presence of a mild base to form 2,5-disubstituted 1,3,4-oxadiazoles. utwente.nl This method is atom-efficient and utilizes environmentally friendly reaction conditions. The synthesis of a positional isomer of the target compound, 2-(2-iodophenyl)-5-phenyl-1,3,4-oxadiazole, has been achieved with an 82% yield using this one-pot procedure. utwente.nl

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Product | Yield (%) |

| Benzoic hydrazide | Dithioester | Potassium Carbonate | Ethanol (B145695) | 2,5-diphenyl-1,3,4-oxadiazole | 85 |

| 2-Iodobenzoic hydrazide | Dithioester | Potassium Carbonate | Ethanol | 2-(2-iodophenyl)-5-phenyl-1,3,4-oxadiazole | 82 |

| 3-Chlorobenzoic hydrazide | Dithioester | Potassium Carbonate | Ethanol | 2-(3-chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 82 |

| N-acyl-aldehyde hydrazone | Chloramine-T | - | - | 2,5-disubstituted-1,3,4-oxadiazole | 85-96 |

This table presents data on one-pot syntheses of various 2,5-disubstituted 1,3,4-oxadiazoles.

Green Chemistry Protocols in Oxadiazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of hazardous waste, have been successfully applied to the synthesis of 1,3,4-oxadiazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of 1,3,4-oxadiazole derivatives has greatly benefited from this technology.

For instance, 1,3,4-oxadiazole derivatives have been synthesized by reacting acyl hydrazides with an N-protected α-amino acid in the presence of a small amount of POCl₃ under microwave irradiation. latticescipub.com In another example, a mixture of isoniazid (B1672263) and an aromatic aldehyde was irradiated with microwaves to form an intermediate, which was then cyclized to the corresponding 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole, also under microwave irradiation. This method highlights the speed and efficiency of microwave-assisted synthesis, with reaction times often reduced to a few minutes.

| Reactant 1 | Reactant 2 | Conditions | Time | Product |

| Isoniazid | Aromatic aldehyde | Microwave (300W), DMF | 3 min | Schiff base intermediate |

| Schiff base intermediate | Chloramine-T | Microwave (300W), Ethanol | 4 min | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole |

| Acid hydrazides | N-protected alanine | Microwave (100W), POCl₃ | 10 min | 1,3,4-Oxadiazole derivatives |

This table showcases examples of microwave-assisted synthesis of 1,3,4-oxadiazole derivatives.

Ultrasound irradiation is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This method often allows for reactions to be carried out at lower temperatures and with shorter reaction times.

An ultrasound-assisted procedure has been developed for the synthesis of 2-amino-1,3,4-oxadiazoles from the reaction of hydrazides and cyanogen (B1215507) bromide in the presence of ethanol and potassium bicarbonate, with yields ranging from 81-93%. Another study reports a novel, one-pot sonochemical synthesis of 2-aryl-1,3,4-oxadiazoles at ambient temperature, which is noted for its short reaction time and excellent yields. rsc.org The use of ultrasound has also been applied to the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives from the reaction of aryl hydrazides with carbon disulfide in a low-solvent, acid/base-free system. These ultrasound-mediated techniques offer a cleaner and more efficient alternative to conventional methods. rsc.org

Catalyst-Free and Environmentally Benign Methods

In recent years, a strong emphasis has been placed on developing synthetic routes that are both efficient and environmentally friendly. These methods aim to reduce waste, avoid hazardous reagents and solvents, and minimize energy consumption. For the synthesis of 1,3,4-oxadiazoles, several catalyst-free and green approaches have been reported.

One notable environmentally benign approach is mechanochemical synthesis . This solvent-free method involves the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid, yielding 2,5-disubstituted 1,3,4-oxadiazoles in very good yields within minutes. organic-chemistry.org This technique avoids the use of bulk solvents, which are often a major source of chemical waste.

Another strategy involves the use of hypervalent iodine reagents . Stoichiometric molecular iodine (I₂) can mediate the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles in a transition-metal-free process, typically using a base like potassium carbonate. organic-chemistry.org Similarly, reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) serve as mild and effective oxidants for the cyclization of N-acylhydrazones into unsymmetrical 2,5-diaryl-1,3,4-oxadiazoles. lew.ro

Visible-light-promoted synthesis has also emerged as a powerful catalyst-free method. The cyclization between aldehydes and hypervalent iodine(III) reagents can proceed under visible light irradiation without any photocatalyst, affording 2,5-disubstituted 1,3,4-oxadiazole derivatives in excellent yields under mild conditions. acs.org

Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry. When combined with solvent-free ("neat") conditions, it offers a significant advantage over conventional heating by drastically reducing reaction times and often improving yields. researchgate.net For instance, the reaction of acyl hydrazides with N-protected α-amino acids in the presence of a dehydrating agent like POCl₃ can be performed under microwave irradiation to produce 1,3,4-oxadiazoles efficiently. researchgate.net

Table 1: Comparison of Environmentally Benign Methods for 1,3,4-Oxadiazole Synthesis

| Method | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Mechanochemical Synthesis | N-acylbenzotriazoles, acylhydrazides, PPh₃, TCCA | Solvent-free, rapid reaction times, high yields. | organic-chemistry.org |

| Iodine-Mediated Cyclization | Acylhydrazones, I₂, K₂CO₃ | Transition-metal-free. | organic-chemistry.org |

| Hypervalent Iodine Oxidation | N-acylhydrazones, PIFA | Mild conditions, suitable for unsymmetrical products. | lew.ro |

| Visible-Light Promotion | Aldehydes, hypervalent iodine(III) reagents | Catalyst-free, mild conditions, excellent yields. | acs.org |

| Microwave-Assisted Synthesis | Acyl hydrazides, carboxylic acids, POCl₃ | Reduced reaction times, improved yields, potentially solvent-free. | researchgate.net |

Targeted Synthesis Approaches for Iodophenyl-Substituted 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles bearing a specific substituent, such as the iodophenyl group, requires targeted approaches that allow for the precise introduction of this moiety.

The most direct and common strategy for synthesizing iodophenyl-substituted 1,3,4-oxadiazoles involves using a starting material that already contains the iodo-substituted phenyl ring. This precursor is then elaborated to form the oxadiazole ring.

Key starting materials for this approach include:

Iodobenzoic acids: For example, 3-iodobenzoic acid can be converted to its corresponding acid chloride or ester. The ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form 3-iodobenzohydrazide (B183010). nih.gov This hydrazide is a crucial intermediate that can be reacted with various reagents to form the oxadiazole ring.

Iodobenzohydrazides: 3-Iodobenzohydrazide can be directly condensed with a variety of carboxylic acids, acid chlorides, or aldehydes (which are subsequently oxidized) to yield the target 2-(3-iodophenyl)-1,3,4-oxadiazole derivatives. nih.govnih.gov

A typical reaction is the cyclodehydration of a 1,2-diacylhydrazine intermediate. For instance, reacting 3-iodobenzohydrazide with another acyl chloride would produce a diacylhydrazine, which can then be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to furnish the 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.govnih.gov

An alternative method is the oxidative cyclization of an N-acylhydrazone. In this case, 3-iodobenzohydrazide is first condensed with an aldehyde to form an N-acylhydrazone intermediate. This intermediate is then treated with an oxidizing agent, such as bis(trifluoroacetoxy)iodobenzene (PIFA) or iodine, to induce cyclization and form the 1,3,4-oxadiazole ring. lew.ro Research has demonstrated the synthesis of related compounds, such as ethyl 5-(2-iodophenyl)-1,3,4-oxadiazole-2-carboxylate, using similar principles. acs.org Another study details the synthesis of 1,3,4-oxadiazoline derivatives starting from 2-hydroxy-5-iodobenzoic acid, highlighting the utility of pre-iodinated starting materials. researchgate.net

Multi-component reactions (MCRs) are highly convergent and efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. researchgate.netresearchgate.net MCRs are prized for their ability to rapidly generate molecular diversity and complexity from simple precursors. acs.org

While direct examples of MCRs for the synthesis of this compound are not prominently detailed, existing MCR methodologies for 1,3,4-oxadiazoles can be readily adapted. A key strategy would be to include a 3-iodo-substituted reactant in the MCR.

One powerful MCR is the Ugi-tetrazole reaction followed by a Huisgen [3+2] cycloaddition . In this sequence, an amine, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) react in a Ugi four-component reaction to form a 5-substituted-1H-tetrazole intermediate. This tetrazole can then react with an acid chloride (e.g., 3-iodobenzoyl chloride) in a Huisgen reaction to afford the desired 2,5-disubstituted 1,3,4-oxadiazole. acs.org This metal-free protocol offers remarkable flexibility, as the diversity of the final product can be controlled by varying the initial amine, aldehyde, and the final acid chloride used. acs.org

Table 2: Representative Ugi-Tetrazole/Huisgen MCR for 1,3,4-Oxadiazole Synthesis

| Step | Reaction Type | Reactants | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ugi Four-Component Reaction | Amine, Aldehyde, Isocyanide, TMSN₃ | 5-Substituted-1H-tetrazole | acs.org |

| 2 | Huisgen Reaction | 5-Substituted-1H-tetrazole, Acid Chloride (e.g., 3-Iodobenzoyl chloride) | 2,5-Disubstituted 1,3,4-Oxadiazole | acs.org |

Another MCR approach involves the one-pot, three-component reaction of N-isocyaniminotriphenylphosphorane, aldehydes, and carboxylic acids to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov By employing 3-iodobenzoic acid or 3-iodobenzaldehyde (B1295965) as one of the components, this method could be tailored to produce the target iodophenyl-oxadiazole.

Spectroscopic and Advanced Characterization Techniques for 1,3,4 Oxadiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of 1,3,4-oxadiazole (B1194373) derivatives, providing detailed information about the hydrogen, carbon, and, in specific cases, fluorine atomic environments within the molecule. researchgate.net

In 2,5-disubstituted 1,3,4-oxadiazoles like 2-(3-Iodophenyl)-1,3,4-oxadiazole, the ¹H NMR spectrum is characterized by the absence of a signal for a proton on the oxadiazole ring itself. The focus is on the signals from the substituted phenyl ring. For a 2-phenyl-1,3,4-oxadiazole (B1361358) structure, the aromatic protons typically appear as multiplets in the downfield region. nih.gov For instance, in a related compound, 2-phenyl-1,3,4-oxadiazole, the phenyl protons may appear in the δ 7.5-8.1 ppm range. The introduction of a substituent, such as an iodine atom at the meta-position of the phenyl ring, induces more complex splitting patterns and shifts in the proton signals due to altered electronic environments. For example, in derivatives like 2-heptadecyl-5-(4-(dodecyloxy)phenyl)-1,3,4-oxadiazole, the aromatic protons are observed as doublets at approximately δ 7.93 and δ 6.96 ppm. nanobioletters.com

Table 1: Representative ¹H NMR Data for Substituted 1,3,4-Oxadiazole Derivatives

| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 2-heptadecyl-5-(4-(dodecyloxy)phenyl)-1,3,4-oxadiazole | Aromatic CH | 7.93, 6.96 | d | nanobioletters.com |

| 2-Methoxy-4-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)vinyl)phenol | Aromatic CH | 8.11-8.08, 7.61-7.57, 7.25, 7.13, 6.81 | m, m, d, dd, d | nih.gov |

| Vinyl CH | 7.65, 6.94 | d (J = 16.3) | nih.gov | |

| Methoxy OCH₃ | 3.92 | s | nih.gov |

Note: This table contains data for related 1,3,4-oxadiazole structures to illustrate typical chemical shifts.

The ¹³C NMR spectrum provides definitive evidence for the formation of the 1,3,4-oxadiazole ring. The two carbon atoms within the heterocyclic ring (C2 and C5) are highly deshielded and resonate at characteristic downfield chemical shifts. In various 2,5-disubstituted 1,3,4-oxadiazoles, these signals are typically observed in the range of δ 163-167 ppm. nanobioletters.commdpi.com For example, studies on 2-alkyl-5-phenylazo-substituted 1,3,4-oxadiazoles show the C2 and C5 carbons at δ 163.26-163.87 ppm and δ 166.79-167.55 ppm, respectively. mdpi.com The carbons of the phenyl ring appear between δ 114-132 ppm, with the carbon attached to the iodine atom in this compound expected to show a signal at a lower field due to the halogen's electronegativity and heavy atom effect.

Table 2: Representative ¹³C NMR Data for the 1,3,4-Oxadiazole Ring

| Compound | Oxadiazole Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | C2 | 163.26 - 163.87 | mdpi.com |

| C5 | 166.79 - 167.55 | mdpi.com | |

| 2-Alkyl-5-(4-alkoxyphenyl)-1,3,4-oxadiazoles | C2 (Oxadiazole) | 164.51 | nanobioletters.com |

| C5 (Oxadiazole) | 166.41 | nanobioletters.com |

Note: This table contains data for related 1,3,4-oxadiazole structures to illustrate typical chemical shifts.

For fluorinated analogs of 2-phenyl-1,3,4-oxadiazole, ¹⁹F NMR spectroscopy is a powerful and highly specific tool for characterization. nih.gov The technique offers a wide chemical shift range, which minimizes signal overlap. nih.gov In studies of fluorinated 1,3,4-oxadiazole-2-thiones, complex multiplets are observed between δ -81 and -128 ppm, corresponding to various CF₂ and CF₃ groups in the alkyl chain. sctunisie.org For compounds like 2-(2,2-di-4-chlorophenyl-1-fluorovinyl)-5-phenyl-1,3,4-oxadiazole, the fluorine on the vinyl group appears as a singlet at δ -121.4 ppm. rsc.org This high sensitivity to the electronic environment makes ¹⁹F NMR invaluable for confirming the presence and position of fluorine atoms in halogenated derivatives. nih.govpsu.edu

Table 3: ¹⁹F NMR Data for Fluorinated 1,3,4-Oxadiazole Analogs

| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-(F-hexyl)-1,3,4-oxadiazole-2(3H)-thione | CF₂α, CF₂β, CF₂γ, CF₂δ, CF₂ω, CF₃ | -120.00, -123.42, -124.26, -127.76, -82.52 | sctunisie.org |

| 2-(2,2-Di-4-chlorophenyl-1-fluorovinyl)-5-phenyl-1,3,4-oxadiazole | Vinyl-F | -121.4 | rsc.org |

Note: This table illustrates the application of ¹⁹F NMR to fluorinated heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule, confirming the successful cyclization to the oxadiazole ring. The spectra of 1,3,4-oxadiazole derivatives exhibit several characteristic absorption bands. Key vibrations include the C=N stretching within the heterocyclic ring, typically found around 1605-1640 cm⁻¹. nih.govsctunisie.org Another crucial band is the C-O-C (ether) stretching vibration of the oxadiazole ring, which appears in the 1020-1090 cm⁻¹ region. nanobioletters.com Aromatic C-H stretching is also observed, generally above 3000 cm⁻¹. ajchem-a.com

Table 4: Characteristic IR Absorption Bands for 1,3,4-Oxadiazole Derivatives

| Compound Class | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| 2,5-Disubstituted-1,3,4-oxadiazoles | C=N Stretch (ring) | 1605 - 1640 | nih.govsctunisie.org |

| C-O-C Stretch (ring) | 1020 - 1090 | nanobioletters.com | |

| Aromatic C-H Stretch | ~3050 | ajchem-a.com | |

| 5-(F-hexyl)-1,3,4-oxadiazole-2(3H)-thione | C=S Stretch | 1353 | sctunisie.org |

Note: This table summarizes typical frequency ranges for key functional groups in 1,3,4-oxadiazole compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, thereby confirming their elemental composition. For 1,3,4-oxadiazole derivatives, electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. nih.gov The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula of the compound. nih.gov For this compound, the molecular ion peak would be particularly distinctive due to the characteristic isotopic signature of iodine. The fragmentation patterns of aryl-1,3,4-oxadiazoles are also well-documented and provide further structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of 1,3,4-oxadiazole derivatives. These compounds typically exhibit absorption bands resulting from π→π* and n→π* electronic transitions. mdpi.com For example, various 2,5-disubstituted 1,3,4-oxadiazoles show a maximum absorption (λmax) at around 263 nm. nih.gov The presence of the extensive conjugation between the phenyl ring and the oxadiazole core gives rise to these characteristic absorptions.

Table 5: UV-Vis Absorption Data for 1,3,4-Oxadiazole Derivatives

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative (6a) | 263 | DMSO, MeOH, CHCl₃ | nih.gov |

Note: This table shows examples of absorption maxima for related compounds.

X-ray Crystallography for Solid-State Structure Determination

Typically, the 1,3,4-oxadiazole ring is found to be planar. The planarity of the molecule can extend to the substituent phenyl ring, although the dihedral angle between the oxadiazole and the phenyl ring can vary depending on the substitution pattern and crystal packing forces. In many reported structures of phenyl-1,3,4-oxadiazole derivatives, the molecules exhibit a nearly planar conformation. nih.gov

The solid-state packing of these molecules is often governed by a combination of van der Waals forces and, where applicable, hydrogen bonding or other specific intermolecular interactions. In the case of halogenated phenyl-1,3,4-oxadiazoles, halogen bonding can play a significant role in the crystal architecture. For an iodo-substituted compound like This compound , it is conceivable that I···N or I···O halogen bonds could be observed, influencing the supramolecular assembly.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related compound, 2-(4-fluorophenyl)-1,3,4-oxadiazole (B2387459) , are presented below. This data provides a reference for the expected values for bond lengths and angles within the core structure. bldpharm.com

Interactive Data Table: Crystallographic Data for 2-(4-fluorophenyl)-1,3,4-oxadiazole bldpharm.com

| Parameter | Value |

| Chemical Formula | C₈H₅FN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.892(8) |

| b (Å) | 6.088(6) |

| c (Å) | 15.701(16) |

| β (°) | 90.08(3) |

| Volume (ų) | 754.4(13) |

| Z | 4 |

| Temperature (K) | 273 |

This table is based on published data for a structurally related compound and serves as an illustrative example.

The detailed analysis of the crystal structure of 1,3,4-oxadiazole derivatives also reveals important information about intermolecular contacts. For instance, Hirshfeld surface analysis is often employed to visualize and quantify intermolecular interactions within the crystal, highlighting close contacts associated with hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. uzh.ch

Computational and Theoretical Studies on 2 3 Iodophenyl 1,3,4 Oxadiazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of 1,3,4-oxadiazole (B1194373) derivatives at the molecular level. nahrainuniv.edu.iqmdpi.com These methods provide insights into the electronic structure, stability, and reactivity of these compounds, guiding the design of new molecules with desired characteristics. nahrainuniv.edu.iqmdpi.com DFT calculations are frequently employed to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties such as frontier molecular orbitals and molecular electrostatic potential. nahrainuniv.edu.iq

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of 1,3,4-oxadiazole derivatives are crucial for their applications in various fields, including materials science and medicine. ijopaar.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these analyses. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ajchem-a.com

For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A large energy gap generally suggests high kinetic stability. ajchem-a.com The distribution of these orbitals is also informative; often, the HOMO and LUMO are delocalized across the π-conjugated system of the molecule. ijopaar.com For example, in some 1,3,4-oxadiazole derivatives, the HOMO is localized on the π-electron bridge and the oxadiazole rings, while the LUMO is concentrated on the electron-donating core. ijopaar.com This distribution is significant for understanding intramolecular charge transfer processes.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It visually represents the charge distribution on the molecule, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas showing positive potential (prone to nucleophilic attack). ajchem-a.com In 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a 1,3,4-Oxadiazole Derivative

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.5743 | ajchem-a.com |

| ELUMO | -2.0928 | ajchem-a.com |

| Energy Gap (ΔE) | 4.4815 | ajchem-a.com |

Reactivity and Stability Predictions

DFT calculations are instrumental in predicting the reactivity and stability of 1,3,4-oxadiazole systems. mdpi.com Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (σ). ijopaar.com A detailed virtual screening study of 1,3,4-oxadiazole derivatives utilized DFT to identify chemically reactive and stable compounds, which were then further investigated for their potential as enzyme inhibitors. mdpi.com

The stability of these compounds can be assessed by analyzing their optimized geometry and thermodynamic parameters. mdpi.com For example, a computational investigation of 1,3,4-oxadiazole derivatives as potential VEGFR-2 inhibitors used DFT to determine the optimized geometry and dipole moments in both the gaseous and solvent phases, providing insights into their stability. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to explore the interactions between small molecules, like 2-(3-Iodophenyl)-1,3,4-oxadiazole derivatives, and biological macromolecules, such as proteins and DNA. nih.govnih.gov These methods are crucial in drug discovery for predicting how a potential drug molecule (ligand) binds to its target receptor. researchgate.netresearchgate.net

Prediction of Ligand-Receptor Binding Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for binding affinity and specificity. nih.govmdpi.com

For example, in a study of novel 1,3,4-oxadiazole derivatives as potential anticancer agents, molecular docking was used to investigate their binding modes within the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. nih.gov The results showed that the nitrogen atoms of the 1,3,4-oxadiazole ring frequently formed hydrogen bonds with key amino acid residues, such as Met769, in the active site. nih.gov Similarly, docking studies of 1,3,4-oxadiazole-1,2,3-triazole hybrids with the EGFR binding site revealed binding patterns similar to the known inhibitor erlotinib. nih.gov

The flexibility of both the ligand and the receptor can be considered in more advanced docking approaches, known as flexible docking, to provide a more realistic representation of the binding process. mdpi.com

Table 2: Examples of Predicted Binding Interactions of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Series | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Gln767, Met769, Thr766 | Hydrogen Bond | nih.gov |

| 1,3,4-oxadiazole-thioether derivatives | Human Lung Cancer (A549) - Target not specified | - | - | nih.gov |

| 1,3,4-oxadiazole-1,2,3-triazole hybrids | EGFR | Similar to erlotinib | - | nih.gov |

Estimation of Binding Affinities to Defined Biological Targets

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which helps to rank and prioritize potential drug candidates. mdpi.comnih.gov Lower binding energy values typically indicate a more stable and favorable ligand-receptor complex. mdpi.com

In a computational study of 1,3,4-oxadiazole derivatives as VEGFR-2 inhibitors, molecular docking results identified several compounds with strong binding energies, suggesting they could be potent inhibitors. mdpi.com For instance, the most promising derivatives exhibited binding energies of -46.32, -48.89, and -45.01 kJ/mol. mdpi.com Subsequent experimental assays often correlate well with these computational predictions.

Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more accurate estimation of the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

These models are built using a dataset of compounds with known biological activities and a set of molecular descriptors that quantify various aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. nih.govmdpi.com Multiple Linear Regression (MLR) is a commonly used statistical method to develop QSAR models. nih.gov

Several QSAR studies have been successfully applied to various series of 1,3,4-oxadiazole derivatives to understand the structural requirements for their biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.govnih.gov For example, a QSAR study on 1,3,4-oxadiazole derivatives as telomerase inhibitors led to the development of validated models with high correlation coefficients, which helped in identifying key molecular descriptors associated with their inhibitory activity. nih.gov

In another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives, Hologram QSAR (HQSAR) and Topomer QSAR were employed to gain insights into the structural features contributing to their analgesic and anti-inflammatory activities. nih.gov The results indicated that monosubstitution with chloro, methoxy, or nitro groups on the phenyl ring was favorable for activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional arrangement of the molecules. nih.govnih.gov These methods generate contour maps that visualize regions where specific properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for biological activity, offering a powerful guide for lead optimization. nih.gov

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are fundamental tools in computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,3,4-oxadiazole systems, various QSAR studies have been conducted to predict their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. nih.govresearchgate.netijpsdronline.com

These predictive models are typically developed by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with experimentally determined biological activities. researchgate.net For instance, a study on 1,3,4-oxadiazole derivatives as antimycobacterial agents utilized k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to generate 3D-QSAR models. brieflands.com One such model, built from a training set of 33 molecules, demonstrated good internal and external predictivity, suggesting its utility in the preliminary screening of large compound libraries. brieflands.com The model highlighted that the presence of a sulfur atom is crucial for activity, while bulky substituents can diminish it. brieflands.com

Similarly, QSAR analyses have been applied to correlate the physicochemical and structural properties of 1,3,4-oxadiazole derivatives with their antibacterial activity, leading to the generation of predictive models with good statistical significance. nih.gov These models aid in understanding the structural requirements for enhanced biological activity. For example, some models have indicated that the presence of electronegative groups contributes positively to the activity. brieflands.com The development of robust and validated QSAR models is a crucial step in the rational design of novel this compound-based therapeutic agents. researchgate.netnih.gov

Field-Based 3D-QSAR Methodologies

Field-based 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships by analyzing the steric and electrostatic fields surrounding the aligned molecules. These methodologies have been instrumental in elucidating the structural features of 1,3,4-oxadiazole derivatives that govern their biological activity.

A notable study on 1,3,4-oxadiazoles as tubulin inhibitors employed a field-based 3D-QSAR approach to develop a predictive model. nih.gov The resulting model, characterized by a high degree of confidence, revealed favorable and unfavorable steric and electrostatic regions around the 1,3,4-oxadiazole core. nih.gov This information is invaluable for guiding the design of new derivatives with improved bioactivity by indicating where to place specific functional groups to enhance interactions with the target protein. nih.gov

For instance, in a study of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, CoMFA and CoMSIA models were constructed. The CoMFA model indicated that steric and electrostatic fields contributed almost equally to the activity, while the CoMSIA model highlighted the importance of electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov The contour maps generated from these models visually represent the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. ijpsdronline.comnih.gov

| QSAR Study on 1,3,4-Oxadiazole Derivatives | Methodology | Key Findings | Reference |

| Antimycobacterial Activity | kNN-MFA | Presence of sulfur and electronegative groups is important for activity; bulky groups reduce activity. | brieflands.com |

| Anticancer Activity | PLSR | Steric and electrostatic interactions are crucial for antiproliferative activity. | ijpsdronline.com |

| Antioxidant Activity | PLS | Atomic mass and central symmetric atoms positively correlate with antioxidant activity. | researchgate.net |

| Tubulin Inhibition | Field-based 3D-QSAR | Identified favorable and unfavorable steric and electrostatic regions for bioactivity. | nih.gov |

| FAAH Inhibition | CoMFA/CoMSIA | Highlighted the importance of electrostatic, steric, and hydrogen bonding properties. | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize new lead compounds from large chemical databases. youtube.com

Identification of Essential Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. The 1,3,4-oxadiazole ring itself is often considered a key pharmacophoric element due to its ability to participate in hydrogen bonding and its bioisosteric relationship with ester and amide groups. nih.govnih.gov

For 1,3,4-oxadiazole derivatives targeting tubulin, a five-featured pharmacophore model (AAHHR_1) was developed and validated. nih.gov This model, comprising two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring, defines the key interaction points required for binding to the tubulin protein. nih.gov Such models serve as 3D queries for searching chemical databases to find novel compounds with the desired spatial arrangement of functional groups. youtube.com The development of pharmacophore models has also been crucial in understanding the anticancer potential of 1,3,4-oxadiazoles by identifying key features for interaction with targets like topoisomerase-I and histone deacetylase. nih.gov

In Silico Lead Identification and Optimization through Virtual Screening

Virtual screening is a computational method that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either ligand-based, using a pharmacophore model as a filter, or structure-based, employing molecular docking to predict the binding affinity and pose of a compound within the target's active site. nih.govnih.gov

In the context of 1,3,4-oxadiazole systems, virtual screening has been successfully used to identify potential inhibitors for various targets. For example, a library of oxadiazole-based compounds was screened against the STAT3 protein, a significant target in cancer therapy, leading to the identification of promising lead compounds. nih.gov Similarly, virtual screening of oxadiazole derivatives against the Enterococcus D-Ala-D-Ser ligase has identified potential inhibitors to combat vancomycin (B549263) resistance. nih.gov

Once initial hits are identified, they can be further optimized in silico. This involves making structural modifications to the lead compounds and re-evaluating their binding affinity and pharmacokinetic properties using computational tools. nih.govasianpubs.org This iterative process of design, screening, and optimization significantly accelerates the drug discovery pipeline by prioritizing the synthesis and biological testing of the most promising candidates. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes, stability, and interactions of a ligand within a protein's binding site over time. nih.gov This technique has been extensively applied to understand the behavior of this compound and its analogs in complex with their biological targets.

MD simulations can confirm the stability of a docked ligand-protein complex. For instance, MD simulations of oxadiazole derivatives with targets like STAT3 and VEGFR2 have shown that the lead compounds remain stably bound within the active site throughout the simulation, validating the docking results. nih.govmdpi.com The stability is often assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. Stable RMSD values suggest that the complex has reached a state of equilibrium. acs.org

Investigation of Biological Mechanisms and Target Interactions of Iodophenyl Oxadiazoles

Enzyme Inhibition Pathways

Iodophenyl oxadiazoles (B1248032) have been investigated for their ability to inhibit a range of enzymes involved in various pathological conditions. The following sections detail the specific enzyme inhibition pathways.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease. nih.gov The oxadiazole scaffold has been identified as a promising framework for the development of potent and selective GSK-3 inhibitors. nih.gov Research has shown that certain oxadiazole derivatives can achieve significant inhibition of both GSK-3α and GSK-3β isoforms. nih.gov

One study highlighted an acetamide (B32628) derivative with an oxadiazole core, which demonstrated potent inhibition with IC50 values of 2 nM for GSK-3α and 17 nM for GSK-3β. nih.gov Another compound, a benzodioxane derivative, showed a 27-fold selectivity for GSK-3α over GSK-3β, with an IC50 of 35 nM for GSK-3α. nih.gov Furthermore, a series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were designed as GSK-3β inhibitors, with one compound exhibiting an IC50 of 0.19 μM. nih.gov

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov Novel 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes. nih.govnih.gov

In one study, a series of 2-thione-1,3,4-oxadiazole derivatives were investigated. Specifically, the compound 2-{[5-(3-iodophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl} ethan-1-ol (5e) was synthesized and tested, showing an IC50 value of 97.1 ± 0.80 µg/ml against α-amylase. nih.gov Other derivatives in the same series demonstrated even more potent inhibition against both enzymes. For instance, compound 5g showed an outstanding inhibitory potential against α-amylase with an IC50 value of 13.09 ± 0.06 µg/ml, comparable to the standard drug acarbose (B1664774) (IC50 = 12.20 ± 0.78 µg/ml). nih.gov Another analog, 5a, exhibited strong inhibition against α-glucosidase with an IC50 value of 12.27 ± 0.41 µg/ml, which is very close to the standard drug miglitol (B1676588) (IC50 = 11.47 ± 0.02 µg/ml). nih.gov

| Compound | Target Enzyme | IC50 (µg/ml) | Reference |

|---|---|---|---|

| 2-{[5-(3-iodophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl} ethan-1-ol (5e) | α-Amylase | 97.1 ± 0.80 | nih.gov |

| Compound 5g | α-Amylase | 13.09 ± 0.06 | nih.gov |

| Compound 5a | α-Glucosidase | 12.27 ± 0.41 | nih.gov |

| Acarbose (Standard) | α-Amylase | 12.20 ± 0.78 | nih.gov |

| Miglitol (Standard) | α-Glucosidase | 11.47 ± 0.02 | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors have emerged as promising anticancer agents. nih.govnih.gov The 1,3,4-oxadiazole moiety has been utilized as a zinc-binding group in the design of novel HDAC inhibitors, particularly selective inhibitors of HDAC6. nih.govnih.gov

Fluorinated 1,3,4-oxadiazoles have been shown to be potent and highly selective inhibitors of HDAC6. nih.gov For example, di- and trifluorinated compounds exhibited IC50 values against HDAC6 of 2.1 nM and 14.6 nM, respectively, with over 1000-fold selectivity against other HDAC isoforms. nih.gov These compounds are believed to act as substrate analogs that undergo enzyme-catalyzed ring hydration, leading to a stable enzyme-inhibitor complex. nih.gov

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Difluorinated 1,3,4-oxadiazole | HDAC6 | 2.1 | nih.gov |

| Trifluoromethyl-1,3,4-oxadiazole | HDAC6 | 0.531 (µM) | chemrxiv.org |

Topoisomerase and Thymidylate Synthase Modulation

Topoisomerases and thymidylate synthase (TS) are critical enzymes involved in DNA replication and repair, making them important targets for cancer chemotherapy. nih.govmdpi.comnih.gov Several 1,3,4-oxadiazole derivatives have been designed and synthesized as inhibitors of these enzymes. nih.govmdpi.comnih.gov

A series of novel 1,3,4-oxadiazole thioether derivatives were identified as potent inhibitors of both human and Escherichia coli TS. nih.gov One compound from this series, bearing a nitro substituent, exhibited IC50 values of 0.62 µM and 0.47 µM against human and E. coli TS, respectively. nih.gov In another study, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole were synthesized, with one compound showing significant TS inhibition with an IC50 of 2.52 µM. mdpi.com Additionally, mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have been explored as topoisomerase II inhibitors, with one compound demonstrating an IC50 value of 3.8 µM against the A549 lung cancer cell line. nih.gov

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole thioether derivative (compound 18) | Human Thymidylate Synthase | 0.62 µM | nih.gov |

| 1,3,4-Oxadiazole thioether derivative (compound 18) | E. coli Thymidylate Synthase | 0.47 µM | nih.gov |

| 1,2,3-Triazole and 1,3,4-oxadiazole hybrid (compound 12) | Thymidylate Synthase | 2.52 µM | mdpi.com |

| Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrid (compound 9p) | Topoisomerase II (in A549 cells) | 3.8 µM | nih.gov |

Penicillin-Binding Protein (PBP) Interactions in Bacterial Cell Wall Biosynthesis

Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. The emergence of antibiotic resistance, particularly in strains like methicillin-resistant Staphylococcus aureus (MRSA), has driven the search for novel, non-β-lactam PBP inhibitors. nih.gov Oxadiazoles have emerged as a new class of non-β-lactam antibiotics that inhibit PBP2a in MRSA. nih.gov

These oxadiazole-based compounds have demonstrated bactericidal activity against various Gram-positive bacteria, including vancomycin- and linezolid-resistant MRSA. nih.gov Specific oxadiazole derivatives have shown inhibitory activity against recombinant PBP2a with IC50 values in the low microgram per milliliter range, which is close to their minimum inhibitory concentrations (MICs). nih.gov For instance, two oxadiazole antibiotics inhibited PBP2a with IC50 values of 4 μg/mL and 8 μg/mL. nih.gov

Receptor Binding and Modulation

In addition to enzyme inhibition, iodophenyl oxadiazoles and their analogs can interact with various receptors, modulating their activity and downstream signaling pathways.

Research into 1,3,4-oxadiazole derivatives has revealed their potential as modulators of the 5-HT1A receptor, a target for antidepressant medications. rsc.org In one study, a series of these derivatives were synthesized and evaluated for their binding affinity to the 5-HT1A receptor. rsc.org The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide demonstrated the most potent binding affinity, with a Ki value of 1.52 nM, and exhibited antidepressant-like activity in preclinical models. rsc.org

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) | 5-HT1A | 1.52 nM | rsc.org |

An article focusing on the specific biological mechanisms and target interactions of the chemical compound 2-(3-Iodophenyl)-1,3,4-oxadiazole cannot be generated at this time.

Extensive searches for scientific literature detailing the investigation of "this compound" in relation to the specific topics outlined—Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) targeting, Epidermal Growth Factor Receptor (EGFR) interactions, Calcitonin Gene-Related Peptide (CGRP) receptor antagonism, microtubule disruption, cell cycle modulation, and mechanisms of apoptosis induction—did not yield specific research findings for this particular compound.

The available research accessible through public search engines focuses on the broader class of 2,5-disubstituted-1,3,4-oxadiazoles. These studies confirm that various derivatives of the 1,3,4-oxadiazole scaffold are indeed investigated for the biological activities mentioned in the request. For instance:

VEGFR2 and EGFR Inhibition: Computational and in vitro studies have explored numerous 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR2 and EGFR, key targets in anti-angiogenic and anticancer therapies. nih.govresearchgate.netnih.gov

Cell Cycle and Apoptosis: Different oxadiazole compounds have been shown to induce cell cycle arrest and promote apoptosis through various cellular pathways in cancer cell lines. arabjchem.orgnih.govfrontiersin.org

General Biological Activity: The 1,3,4-oxadiazole ring is a well-established pharmacophore, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. doaj.orgmdpi.comjchemrev.comuowasit.edu.iq

However, these studies focus on derivatives with different substitution patterns from the requested this compound. The precise biological activity of such compounds is highly dependent on their specific molecular structure.

Advanced Chemical Transformations and Derivatization Strategies for 2 3 Iodophenyl 1,3,4 Oxadiazole

Functionalization and Modification at the Iodophenyl Moiety

The iodine atom on the phenyl ring is the primary site for functionalization, serving as an excellent leaving group in a multitude of metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the iodophenyl group of 2-(3-iodophenyl)-1,3,4-oxadiazole. The high reactivity of the C–I bond facilitates a variety of transformations under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming C(sp²)–C(sp²) bonds by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester. This strategy is widely used to synthesize biaryl structures. For a substrate like this compound, the reaction introduces a new aryl or heteroaryl substituent at the 3-position of the phenyl ring. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. The reaction requires a base, like K₂CO₃ or Cs₂CO₃, and is typically carried out in solvents such as 1,4-dioxane, DMF, or toluene (B28343) at elevated temperatures.

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). libretexts.orgwikipedia.org The resulting arylalkyne products are important intermediates for synthesizing more complex molecules and conjugated materials. The reaction is typically performed in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. wikipedia.orgnih.gov

Heck Coupling: The Heck reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an alkene. nih.govnih.gov This transformation is valuable for synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives. The reaction is catalyzed by a palladium source, often Pd(OAc)₂, in the presence of a base and, typically, a phosphine ligand. beilstein-journals.org

Below is a summary of typical conditions for these palladium-catalyzed reactions.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | 80-120 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | TEA, DIPEA | THF, DMF | Room Temp. to 80 °C |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

While classical nucleophilic aromatic substitution (SNAr) on the unactivated iodophenyl ring is challenging, modern metal-catalyzed cross-coupling reactions provide effective pathways to form bonds between the aryl carbon and various nucleophiles. These transformations are mechanistically distinct from SNAr but achieve the net result of a nucleophilic substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C–N bonds. wikipedia.orglibretexts.org It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. acsgcipr.org The process typically requires a palladium precatalyst, a specialized phosphine ligand (e.g., XPhos, t-BuXPhos), and a strong base such as sodium tert-butoxide (NaOtBu). nih.gov This method has largely replaced harsher, traditional techniques like the Goldberg reaction for aryl amine synthesis. wikipedia.org

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming C–O, C–N, and C–S bonds. wikipedia.org Modern protocols often use soluble copper(I) salts (e.g., CuI) with ligands like 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions than the high-temperature procedures used historically. mdpi.com This reaction can be used to couple this compound with phenols, alcohols, amines, or thiols to generate diaryl ethers, aryl amines, and diaryl thioethers, respectively.

| Reaction | Nucleophile | Typical Catalyst System | Base | Solvent | Bond Formed |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | C–N |

| Ullmann Condensation (O-Arylation) | Phenol / Alcohol | CuI, Ligand (e.g., Phenanthroline) | K₂CO₃, Cs₂CO₃ | DMF, NMP | C–O |

| Ullmann Condensation (S-Arylation) | Thiol | CuI, Ligand | K₂CO₃, K₃PO₄ | DMF, DMSO | C–S |

Strategies for Modifying the Oxadiazole Ring System

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient aromatic system known for its high thermal and chemical stability, which makes direct modification challenging. nih.gov Consequently, advanced strategies typically involve either the functionalization of a precursor before ring formation or direct C–H activation on the pre-formed heterocycle.

A prominent strategy involves synthesizing a 5-substituted-2-aryl-1,3,4-oxadiazole-2(3H)-thione. The thione moiety can be readily prepared by cyclizing the corresponding acyl hydrazide with carbon disulfide in the presence of a base. asianpubs.org The resulting thione exists in tautomeric equilibrium with the thiol form, providing a versatile handle for further derivatization. The sulfur atom can act as a nucleophile in alkylation reactions, or the N-3 position can be functionalized through reactions like the Mannich reaction. tubitak.gov.trnih.gov

A more direct and modern approach is the C–H functionalization of the oxadiazole ring. mdpi.com The C-5 position of a 2-substituted-1,3,4-oxadiazole is susceptible to deprotonation and subsequent reaction with electrophiles. Palladium- and copper-catalyzed direct arylation reactions have emerged as powerful methods to forge a C–C bond at this position. researchgate.netnih.gov These reactions couple the C-5 C–H bond directly with aryl halides or pseudohalides, avoiding the need for pre-functionalization of the oxadiazole ring. nih.gov This allows for late-stage modification of the heterocyclic core.

Synthesis of Hybrid Molecular Scaffolds Incorporating the this compound Unit

The true synthetic power of this compound is realized when it is used as a scaffold to build larger, hybrid molecules that combine its physicochemical properties with those of other pharmacophores or functional units. The palladium-catalyzed cross-coupling reactions described in section 6.1.1 are the primary tools for achieving this.

By selecting an appropriate coupling partner, the this compound unit can be linked to a vast array of other molecular systems. For instance, Suzuki-Miyaura coupling with a boronic acid derivative of another heterocycle (e.g., coumarin, triazole, or pyrazine) results in a hybrid molecule containing both ring systems. This modular approach is central to modern drug discovery, allowing for the rapid generation of diverse chemical libraries. The oxadiazole unit often acts as a bioisostere for ester or amide groups, imparting improved metabolic stability and pharmacokinetic properties, while the newly introduced moiety can be tailored to interact with a specific biological target. The synthesis of molecules where the oxadiazole is linked to boronic esters creates versatile intermediates that can be used in subsequent coupling reactions to build even more elaborate structures.

Emerging Research Applications and Perspectives of Oxadiazoles Non Therapeutic/non Clinical Focus

Applications in Material Science and Organic Electronics

The 1,3,4-oxadiazole (B1194373) moiety is a well-established building block for materials used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). rsc.org Derivatives of 1,3,4-oxadiazole are frequently employed as electron-transporting and hole-blocking materials due to their high electron affinity and good thermal stability. rsc.org The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons, which is a critical function in the emissive layer of an OLED.

For 2-(3-Iodophenyl)-1,3,4-oxadiazole, the presence of the iodine atom on the phenyl ring introduces several possibilities for materials science applications. The heavy iodine atom can enhance intersystem crossing, a phenomenon that could be exploited in the design of phosphorescent materials for OLEDs. Furthermore, the carbon-iodine bond provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the synthesis of more complex, conjugated molecules with tailored electronic and photophysical properties. These extended π-systems are essential for tuning the emission color and improving the charge-carrying capabilities of organic electronic materials.

While specific research on the use of this compound in OLEDs is not prominent, its potential as a precursor for more complex organic electronic materials is significant. The table below outlines the potential roles of this compound and its derivatives in organic electronics.

| Application Area | Potential Role of this compound | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for electron-transporting materials | 1,3,4-Oxadiazole ring |

| Phosphorescent Materials | Potential for heavy-atom effect | Iodine substituent |

| Polymer Synthesis | Monomer for conjugated polymers | Reactive C-I bond |

Exploration in Agricultural Chemistry (e.g., as pesticides or herbicides)

The 1,3,4-oxadiazole scaffold is a known pharmacophore in a variety of biologically active compounds, including those with applications in agriculture. mdpi.comresearchgate.net Numerous derivatives have been investigated and commercialized as insecticides, fungicides, and herbicides. lifechemicals.com The mode of action of these compounds varies, but the stable heterocyclic ring often plays a crucial role in binding to biological targets.

The introduction of a halogen atom, such as iodine, into the structure of a potential pesticide can significantly influence its biological activity. Halogenation can affect the lipophilicity of the molecule, which in turn impacts its ability to penetrate biological membranes. It can also influence the compound's metabolic stability and its interaction with target enzymes or receptors.

Although there is a lack of specific studies on the pesticidal or herbicidal activity of this compound, its structural similarity to known agrochemicals suggests it could be a candidate for screening programs. Research in this area would involve synthesizing the compound and testing its efficacy against a range of common agricultural pests and weeds. The table below summarizes the potential agricultural applications for this class of compounds.

| Agricultural Application | Potential Activity | Relevant Structural Moiety |

| Insecticide | Disruption of insect nervous system or other vital processes | 1,3,4-Oxadiazole and Iodophenyl group |

| Fungicide | Inhibition of fungal growth and spore germination | 1,3,4-Oxadiazole and Iodophenyl group |

| Herbicide | Inhibition of plant-specific metabolic pathways | 1,3,4-Oxadiazole and Iodophenyl group |

Development as Chemical Probes for Investigating Biological Processes

Chemical probes are essential tools for studying complex biological systems. Fluorescent probes, in particular, allow for the visualization and tracking of specific molecules or ions within cells and tissues. The 1,3,4-oxadiazole ring is a component of some fluorescent dyes and has been incorporated into chemical sensors. researchgate.net

The this compound structure has features that could be valuable in the design of chemical probes. The conjugated system of the phenyl and oxadiazole rings can give rise to fluorescence. The iodine atom can serve as a handle for further chemical modification, allowing for the attachment of recognition elements that can selectively bind to a target of interest. For example, the iodine could be replaced with other functional groups through cross-coupling reactions to create probes for specific metal ions or biomolecules.

Furthermore, the iodophenyl group can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its potential role in molecular recognition and self-assembly. This property could be exploited in the design of probes that bind to specific biological targets through a combination of interactions. While the development of this compound as a chemical probe has not been specifically reported, its chemical properties make it an intriguing starting point for such research.

| Potential Probe Type | Design Strategy | Key Features |

| Fluorescent Probe | Modification of the phenyl ring to modulate fluorescence | Conjugated π-system |

| Bioconjugation Handle | Use of the C-I bond for attachment to biomolecules | Reactive iodine substituent |

| Halogen Bonding Probe | Exploitation of the iodine atom for specific interactions | Polarizable iodine atom |

Future Directions and Unexplored Avenues in 2 3 Iodophenyl 1,3,4 Oxadiazole Research

Development of Novel and Efficient Synthetic Methodologies

While traditional methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, such as the dehydrative cyclization of 1,2-diacylhydrazines using harsh reagents like phosphoryl oxychloride, are effective, future research must focus on developing more efficient, sustainable, and versatile synthetic protocols. researchgate.netmdpi.com

Future research in this area should target:

Catalyst-Free and Photochemical Methods: Exploring catalyst-free, visible-light-promoted cyclization reactions represents a significant step towards green chemistry. acs.org Such methods often proceed under mild conditions, reducing energy consumption and avoiding toxic metal catalysts. Investigating the direct cyclization of 3-iodobenzaldehyde (B1295965) with hypervalent iodine reagents under photoredox catalysis could provide a highly efficient and atom-economical route to the target compound. acs.org

Iodine-Mediated Synthesis: Leveraging the existing iodine atom in the starting material (3-iodobenzoic acid or its derivatives) within the reaction mechanism itself is an intriguing possibility. Research into iodine-mediated oxidative cyclization of acylhydrazones could offer a direct, one-pot synthesis protocol. jchemrev.comrsc.org This approach would be particularly elegant, using the substituent to facilitate the core's formation.

Microwave-Assisted and Flow Chemistry: The application of microwave irradiation and continuous flow synthesis can dramatically reduce reaction times, improve yields, and allow for safer, more scalable production. nih.gov Developing a robust microwave-assisted protocol for the condensation and cyclization of 3-iodobenzohydrazide (B183010) with various reagents would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Reagents/Conditions |

| Photochemical Cyclization | Catalyst-free, mild conditions, green chemistry | Visible light, hypervalent iodine reagents |

| Iodine-Mediated Synthesis | One-pot, atom economy, novel mechanism | Molecular iodine, base (e.g., Cs₂CO₃) |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, scalability | Microwave irradiation, solvent-free or high-boiling solvents |

Advanced Spectroscopic Studies for Detailed Mechanistic Insights

Standard characterization using ¹H NMR, ¹³C NMR, and IR spectroscopy confirms the molecular structure, but deeper mechanistic questions remain. journalspub.comstmjournals.com Advanced spectroscopic techniques can provide unparalleled insight into the compound's behavior in various environments.

Unexplored avenues include:

2D NMR Techniques: Advanced 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the compound's interaction with biological macromolecules. These techniques can reveal the precise binding mode and identify which parts of the molecule are in close proximity to a target protein's residues.

Solid-State NMR and X-ray Crystallography: To date, the solid-state structure and intermolecular interactions of 2-(3-Iodophenyl)-1,3,4-oxadiazole have not been extensively studied. X-ray crystallography would provide definitive proof of its three-dimensional structure and reveal the role of halogen bonding in its crystal packing. Solid-state NMR could further probe its structure and dynamics in the solid phase.

Time-Resolved Spectroscopy: When investigating potential applications in materials science, such as in organic light-emitting diodes (OLEDs), time-resolved fluorescence or phosphorescence spectroscopy can elucidate the dynamics of its excited states. nih.gov This is crucial for understanding its photophysical properties and designing more efficient materials.

In-Depth Computational Studies on Conformational Dynamics and Energy Landscapes

Computational chemistry offers a powerful tool to predict and understand molecular properties, complementing experimental work. While basic Density Functional Theory (DFT) calculations can predict geometry and reactivity, more sophisticated computational studies are needed. mdpi.comresearchgate.net

Future computational research should focus on:

Molecular Dynamics (MD) Simulations: MD simulations are essential for understanding how this compound interacts with biological targets, such as enzymes or receptors, over time. mdpi.comtandfonline.com These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (including hydrogen and halogen bonds), and predict binding free energies, guiding the design of more potent analogues. mdpi.comnih.gov

Conformational Analysis: A detailed study of the rotational barrier between the phenyl and oxadiazole rings is crucial. Understanding the molecule's preferred conformations and the energy required to transition between them is vital for predicting its binding affinity to rigid biological targets. 21stcenturycardiology.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions or interactions where electronic effects are paramount, QM/MM simulations can provide a high level of accuracy. This approach treats the ligand and the active site with quantum mechanics while the rest of the protein is handled with molecular mechanics, offering a detailed picture of the electronic rearrangements during binding or catalysis.

Discovery and Validation of Novel Biological Targets and Mechanisms of Action

The 1,3,4-oxadiazole (B1194373) scaffold is present in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. openmedicinalchemistryjournal.comnih.gov The key to future research is to exploit the unique properties of the 3-iodophenyl group to discover novel biological applications.

Key future directions include:

Exploiting Halogen Bonding: The iodine atom is an excellent halogen bond donor. nih.gov This non-covalent interaction is increasingly recognized as a critical factor in ligand-receptor binding, offering a way to achieve high affinity and selectivity. sciencedaily.comnamiki-s.co.jp Future work should involve screening this compound against targets where halogen bonding can be strategically employed, such as kinases that have a backbone carbonyl oxygen in the hinge region. namiki-s.co.jp The development of halogen-enriched fragment libraries for screening could be particularly fruitful. sciencedaily.com

Mechanism-Based Target Identification: Instead of broad phenotypic screening, future studies could employ activity-based protein profiling (ABPP) or chemoproteomics to identify specific cellular targets. By functionalizing the molecule, for example, via cross-coupling at the iodine position, researchers can create chemical probes to "fish out" its binding partners from cell lysates, thus identifying novel mechanisms of action.

Targeting Parasitic Diseases: Compounds containing 2,3-dihydro-1,3,4-oxadiazole (B8461923) groups have shown significant activity against parasites like Trypanosoma cruzi. nih.gov This suggests that the core scaffold is promising, and the iodinated version should be tested against a panel of parasitic targets, where its unique electronic and steric properties might offer an advantage.

Exploration of New Applications in Specialized Chemical and Biological Fields

The true potential of this compound may lie in its application as a versatile chemical tool, enabled by the reactive C-I bond. mdpi.com

Promising unexplored applications are:

Scaffold for Combinatorial Chemistry: The iodophenyl group is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows the molecule to be used as a platform to rapidly generate large libraries of more complex derivatives for high-throughput screening in drug discovery. mdpi.com

Development of Bioorthogonal Probes: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. acs.org The iodinated ring could potentially be used in transition-metal-catalyzed bioorthogonal reactions for in-situ labeling and imaging of biomolecules. nih.gov Developing "smart" probes that become fluorescent only upon reaction would be a particularly powerful application. rsc.org

Radiolabeling for Medical Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I). nih.gov This would transform the molecule into a potential imaging agent for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). If the molecule shows high affinity for a specific biological target (e.g., a tumor-associated enzyme), its radiolabeled version could be used for non-invasive diagnosis and monitoring of disease. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for 2-(3-Iodophenyl)-1,3,4-oxadiazole, and how are intermediates characterized?

A typical synthesis involves cyclization of hydrazide precursors. For example, hydrazides derived from 3-iodobenzoic acid can be treated with triethyl orthoformate and catalytic acid to form the oxadiazole ring . Characterization often employs H NMR, C NMR, and HRMS to confirm structural integrity. X-ray crystallography may resolve ambiguities in regiochemistry or substituent orientation .

Q. Which spectroscopic techniques are critical for verifying the purity and structure of this compound?